4-bromo-N'-(2-naphthylmethylene)benzohydrazide
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Overview
Description
4-bromo-N'-(2-naphthylmethylene)benzohydrazide, also known as BNH, is a chemical compound with the molecular formula C18H12BrN3O. It is a yellow crystalline powder that is widely used in scientific research for its various properties, including its anti-cancer and anti-inflammatory effects.
Scientific Research Applications
4-bromo-N'-(2-naphthylmethylene)benzohydrazide has been extensively studied for its anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Mechanism of Action
The mechanism of action of 4-bromo-N'-(2-naphthylmethylene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels, which is essential for tumor growth. This compound has been shown to reduce inflammation and oxidative stress, which are involved in various diseases such as cancer, diabetes, and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N'-(2-naphthylmethylene)benzohydrazide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and does not affect normal cells. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are many future directions for the study of 4-bromo-N'-(2-naphthylmethylene)benzohydrazide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area is the investigation of its potential use in combination with other anti-cancer and anti-inflammatory drugs to enhance their effectiveness. Additionally, the study of its mechanism of action and its effects on various signaling pathways can provide insights into the development of new therapies for cancer and other diseases.
Synthesis Methods
The synthesis of 4-bromo-N'-(2-naphthylmethylene)benzohydrazide involves the reaction of 2-naphthylmethylene-1,3-dioxo-1,3-dihydro-2H-indole-2-carbohydrazide and 4-bromo-benzoic acid in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or dimethylformamide at a suitable temperature and pressure. The product is then purified by recrystallization to obtain pure this compound.
properties
IUPAC Name |
4-bromo-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O/c19-17-9-7-15(8-10-17)18(22)21-20-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12H,(H,21,22)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCLUBIYAGZIIJ-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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